![molecular formula C16H20O2 B4937275 9,11-dimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-triene](/img/structure/B4937275.png)

9,11-dimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-triene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

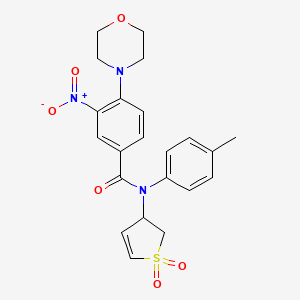

9,11-dimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-triene is a chemical compound that has been widely used in scientific research due to its unique properties. It is commonly referred to as DMT and is a cyclic compound that contains two oxygen atoms in its structure.

Mécanisme D'action

The mechanism of action of DMT is not fully understood. It is thought to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. DMT is believed to activate this receptor, leading to the hallucinogenic effects of the compound.

Biochemical and Physiological Effects:

DMT has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation and changes in visual perception. DMT has been found to have a short duration of action, with effects lasting between 15-30 minutes.

Avantages Et Limitations Des Expériences En Laboratoire

DMT has several advantages for use in lab experiments. It is a potent and specific agonist for the 5-HT2A receptor, making it a useful tool for studying this receptor. It also has a short duration of action, allowing for rapid onset and termination of effects. However, DMT is a controlled substance and requires special permits for use in research. It is also difficult to administer due to its hallucinogenic effects, making it unsuitable for some types of experiments.

Orientations Futures

There are several future directions for research on DMT. One area of interest is its potential therapeutic use in treating depression, anxiety, and addiction. Another area of research is the study of altered states of consciousness and the effects of DMT on the brain. There is also interest in developing new compounds based on the structure of DMT that may have improved therapeutic potential or reduced side effects. Finally, there is a need for further research into the safety and efficacy of DMT in humans.

Méthodes De Synthèse

The synthesis of DMT involves the reaction of 2-methyl-1,3-cyclopentadiene with paraformaldehyde and acetic anhydride. The reaction is carried out under reflux conditions and yields DMT as a crystalline solid. The purity of the compound can be improved through recrystallization.

Applications De Recherche Scientifique

DMT has been used in a wide range of scientific research applications. It has been studied for its potential use in treating depression, anxiety, and addiction. It has also been used in studies of consciousness and altered states of consciousness. DMT has been found to be a potent hallucinogen and has been used in studies of psychedelic experiences.

Propriétés

IUPAC Name |

9,11-dimethyl-8,15-dioxatetracyclo[10.2.2.02,7.09,14]hexadeca-2,4,6-triene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O2/c1-10-8-16(2)13-7-11(10)9-17-15(13)12-5-3-4-6-14(12)18-16/h3-6,10-11,13,15H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZLCOOICNIDQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3CC1COC3C4=CC=CC=C4O2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4a-dimethyl-2,3,4,4a,9,9a-hexahydro-1H-9,2-(epoxymethano)xanthene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4937193.png)

![N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4937201.png)

![4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4937209.png)

![2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4937220.png)

![3-bromo-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4937253.png)

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B4937264.png)

![6-{[(4-butoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4937286.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole](/img/structure/B4937290.png)

![17-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4937293.png)